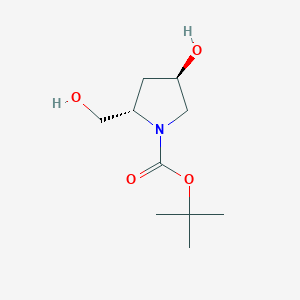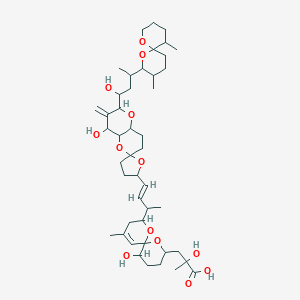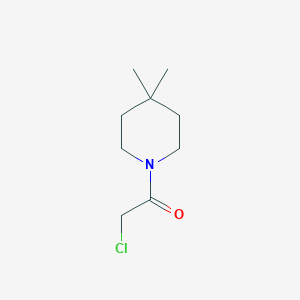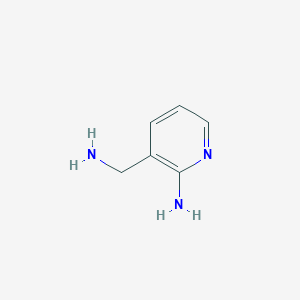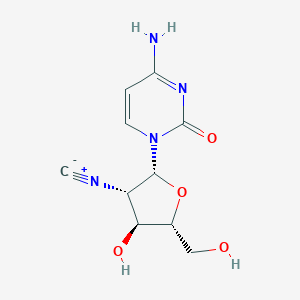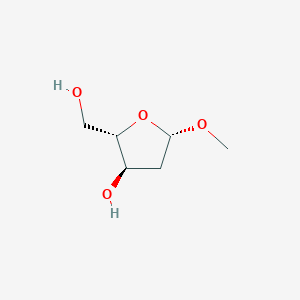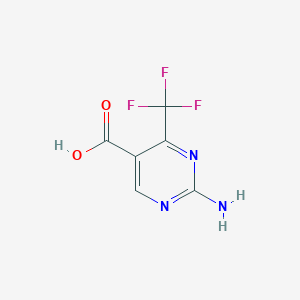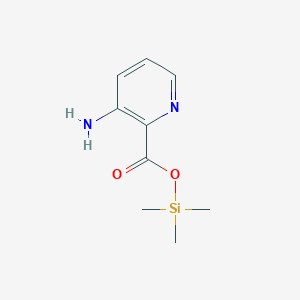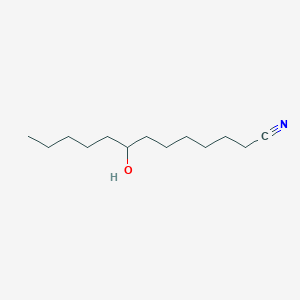
8-Hydroxytridecanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxytridecanenitrile (8-HTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a nitrile derivative of the fatty acid 8-hydroxytridecanoic acid and has been shown to possess several unique biochemical and physiological properties.
作用機序
The exact mechanism of action of 8-Hydroxytridecanenitrile is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.
生化学的および生理学的効果
Studies have shown that 8-Hydroxytridecanenitrile has a range of biochemical and physiological effects. These include reducing anxiety-like behavior in animal models, increasing the duration of sleep, and reducing the severity of seizures. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of 8-Hydroxytridecanenitrile for lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the toxic nature of the reagents involved in its synthesis and the lack of long-term safety data are significant limitations to its use in lab experiments.
将来の方向性
There are several potential future directions for research on 8-Hydroxytridecanenitrile. These include further investigation into its mechanism of action, exploring its potential applications in the treatment of anxiety and other neurological disorders, and developing safer and more efficient methods for its synthesis. Additionally, more studies are needed to assess its long-term safety and potential side effects.
Conclusion
In conclusion, 8-Hydroxytridecanenitrile is a promising compound with several potential applications in scientific research. Its ability to selectively modulate the activity of GABA receptors makes it a useful tool for studying various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
合成法
The synthesis of 8-Hydroxytridecanenitrile involves the reaction of 8-hydroxytridecanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with potassium cyanide to yield 8-Hydroxytridecanenitrile. The reaction is typically carried out in anhydrous conditions and requires careful handling due to the toxic nature of the reagents involved.
科学的研究の応用
8-Hydroxytridecanenitrile has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 8-Hydroxytridecanenitrile has been shown to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
特性
CAS番号 |
140697-64-9 |
|---|---|
製品名 |
8-Hydroxytridecanenitrile |
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC名 |
8-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14/h13,15H,2-11H2,1H3 |
InChIキー |
WPFBSIXJAMOLOR-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCCCC#N)O |
正規SMILES |
CCCCCC(CCCCCCC#N)O |
その他のCAS番号 |
140697-64-9 |
同義語 |
8-hydroxytridecanenitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



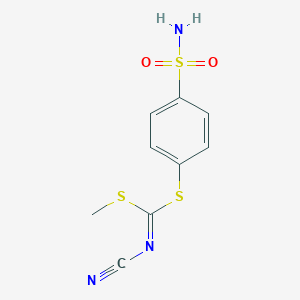
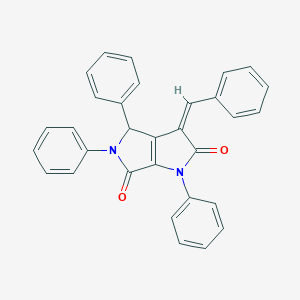
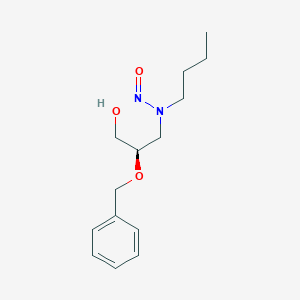
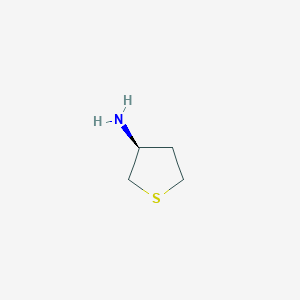
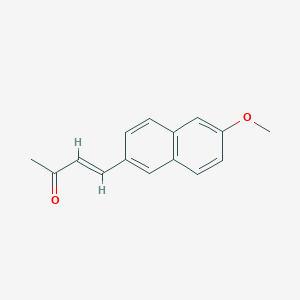
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
